4-Hexen-3-one

説明

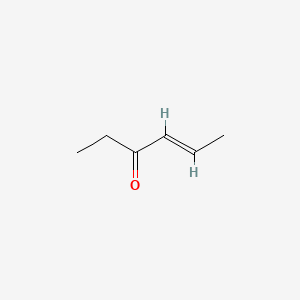

Structure

3D Structure

特性

IUPAC Name |

(E)-hex-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIGMWODIRUJM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885909 | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; pugent, acrid, metallic odour | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.861 | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50396-87-7, 2497-21-4 | |

| Record name | (4E)-4-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50396-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050396877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-Hexen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/287565SV8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hexen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Profile of (E)-4-Hexen-3-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-Hexen-3-one, a key intermediate and flavoring agent. The document is intended for researchers, scientists, and professionals in the fields of chemical analysis, quality control, and drug development, offering a centralized resource for its spectral characterization.

Introduction

(E)-4-Hexen-3-one (CAS No. 2497-21-4) is an alpha,beta-unsaturated ketone with the molecular formula C₆H₁₀O. Its structure, characterized by a carbonyl group conjugated with a carbon-carbon double bond, gives rise to distinct spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This guide presents a detailed analysis of its spectroscopic properties, supported by experimental protocols and data visualizations.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for (E)-4-Hexen-3-one, with quantitative information organized into clear, easy-to-reference tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (E)-4-Hexen-3-one by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data of (E)-4-Hexen-3-one

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-1 | 1.07 | t | 7.4 |

| H-2 | 2.53 | q | 7.4 |

| H-4 | 6.10 | d | 15.8 |

| H-5 | 6.84 | dq | 15.8, 6.9 |

| H-6 | 1.89 | d | 6.9 |

¹³C NMR Spectroscopic Data of (E)-4-Hexen-3-one

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | 8.2 |

| C-2 | 35.5 |

| C-3 | 200.8 |

| C-4 | 131.7 |

| C-5 | 143.1 |

| C-6 | 18.2 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (E)-4-Hexen-3-one is characterized by strong absorptions corresponding to the carbonyl and alkene moieties.

Key IR Absorption Bands of (E)-4-Hexen-3-one

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~2975 | C-H (sp³) stretch | Strong |

| ~1698 | C=O (α,β-unsaturated ketone) stretch | Strong |

| ~1674 | C=C (alkene) stretch | Medium |

| ~970 | =C-H bend (trans) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of (E)-4-Hexen-3-one shows a molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data (Electron Ionization) of (E)-4-Hexen-3-one

| m/z | Relative Intensity (%) | Fragment Assignment |

| 98 | ~20 | [M]⁺ (Molecular Ion) |

| 69 | 100 | [M - C₂H₅]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

A sample of (E)-4-Hexen-3-one (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][2] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is then placed in the NMR spectrometer. For ¹³C NMR, typical acquisition parameters might include a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[3]

Infrared (IR) Spectroscopy

FTIR Spectroscopy of a Neat Liquid:

A drop of neat (E)-4-Hexen-3-one is placed between two salt plates (e.g., NaCl or KBr). The plates are carefully pressed together to form a thin liquid film. The assembled plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS):

A small amount of the volatile (E)-4-Hexen-3-one is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe. In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (E)-4-Hexen-3-one.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of (E)-4-Hexen-3-one. The distinct signals in its ¹H NMR, ¹³C NMR, IR, and MS spectra, arising from its unique structural features, allow for unambiguous confirmation of its identity and purity. This information is invaluable for researchers and industry professionals working with this compound.

References

Synthesis of 4-Hexen-3-one from 4-hydroxy-3-hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hexen-3-one from 4-hydroxy-3-hexanone, a critical transformation in the production of flavor agents and a valuable process in organic synthesis. This document details the underlying reaction mechanisms, presents quantitative data from industrial processes, and offers exemplary experimental protocols for a laboratory setting.

Introduction

This compound is an α,β-unsaturated ketone with applications as a flavoring agent.[1] Its synthesis predominantly involves the dehydration of 4-hydroxy-3-hexanone, a β-hydroxy ketone. This elimination reaction can be effectively catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway. The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity, particularly in industrial applications where efficiency and cost-effectiveness are critical.[2][3]

Reaction Mechanisms

The dehydration of 4-hydroxy-3-hexanone to this compound involves the removal of a water molecule to form a carbon-carbon double bond conjugated with the carbonyl group. This process can be achieved under acidic or basic conditions.

Acid-Catalyzed Dehydration (E1 Mechanism)

Under acidic conditions, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. A weak base (e.g., water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

Caption: Acid-Catalyzed Dehydration Pathway (E1).

Base-Catalyzed Dehydration (E1cB Mechanism)

In the presence of a base, the dehydration follows an E1cB (elimination, unimolecular, conjugate base) mechanism. A base removes an acidic α-hydrogen (a proton on the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. In a subsequent step, the enolate eliminates the hydroxide leaving group from the β-carbon to form the α,β-unsaturated ketone.

Caption: Base-Catalyzed Dehydration Pathway (E1cB).

Industrial Synthesis and Quantitative Data

The industrial production of this compound from 4-hydroxy-3-hexanone predominantly utilizes heterogeneous acid catalysts in continuous flow reactors. This approach offers advantages in terms of catalyst separation and reuse. The following tables summarize key quantitative data from patent literature.

| Catalyst Composition | Molar Ratio (W or Mo:Zr:Si) | Reaction Temperature (°C) | Liquid Mass Space Velocity (h⁻¹) | Reference |

| WO₃/ZrO₂-SiO₂ | (0.05-0.3):1:(5-50) | 200-450 | 0.5-15 | [4] |

| MoO₃/ZrO₂-SiO₂ | (0.05-0.3):1:(5-50) | 200-450 | 0.5-15 | [4] |

Table 1: Reaction Conditions with Tungsten/Molybdenum Catalysts

| Catalyst Composition | Catalyst Support | Reaction Temperature (°C) | Liquid Mass Space Velocity (h⁻¹) | Reference |

| Heteropoly Acid (H₃PMo₁₂O₄₀, H₄SiW₁₂O₄₀, or H₃PW₁₂O₄₀) | Alumina | 200-400 | 0.5-15 | [5] |

Table 2: Reaction Conditions with Heteropoly Acid Catalysts

| Catalyst | Reaction Temperature (°C) | Liquid Mass Space Velocity (h⁻¹) | Conversion of 4-hydroxy-3-hexanone (%) | Selectivity to this compound (%) | Reference |

| WO₃/ZrO₂-SiO₂ | 300 | 5 | 99.1 | 96.5 | [4] |

| Heteropoly Acid/Alumina | 280 | 10 | 100.0 | 94.1 | [5] |

Table 3: Reported Yields and Selectivities

Experimental Protocols for Laboratory Synthesis

While industrial processes are optimized for large-scale production, laboratory synthesis requires adaptable, detailed protocols. Below are representative procedures for both acid- and base-catalyzed dehydration of 4-hydroxy-3-hexanone.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: General Laboratory Workflow for Synthesis.

Protocol 1: Acid-Catalyzed Dehydration

This protocol employs a strong acid catalyst to facilitate the dehydration.

Materials:

-

4-hydroxy-3-hexanone (10.0 g, 86.1 mmol)

-

Toluene (100 mL)

-

p-Toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-hydroxy-3-hexanone (10.0 g), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.5 g).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation to obtain this compound.

Protocol 2: Base-Catalyzed Dehydration

This protocol utilizes a base to promote the E1cB elimination.

Materials:

-

4-hydroxy-3-hexanone (10.0 g, 86.1 mmol)

-

Methanol (100 mL)

-

Sodium methoxide (0.5 g, 9.3 mmol)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3-hexanone (10.0 g) in methanol (100 mL).

-

Add sodium methoxide (0.5 g) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or GC.

-

After cooling to room temperature, carefully neutralize the mixture with 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

To the residue, add diethyl ether (100 mL) and deionized water (50 mL). Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Conclusion

The synthesis of this compound from 4-hydroxy-3-hexanone is a well-established and versatile reaction. While industrial production favors continuous processes with solid acid catalysts for efficiency and sustainability, laboratory-scale synthesis can be readily achieved using either acid or base catalysis. The choice of methodology will depend on the desired scale, available equipment, and specific research objectives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of α,β-unsaturated ketones.

References

- 1. Method for preparing this compound by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound,5-HYDROXY synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 2497-21-4 | Benchchem [benchchem.com]

- 4. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 5. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]

The Enigmatic Presence of 4-Hexen-3-one in Flora and Foodstuffs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexen-3-one, a volatile α,β-unsaturated ketone, contributes to the characteristic aroma profile of a diverse range of plants and food products. Its ethereal, green, and metallic scent profile makes it a significant, albeit often unquantified, component of natural fragrances and flavors. This technical guide delves into the known natural occurrences of this compound, explores its putative biosynthetic origins within the plant kingdom, and provides a detailed overview of the experimental protocols employed for its extraction and analysis. The information is presented to aid researchers in the fields of phytochemistry, food science, and drug development in understanding and quantifying this elusive compound.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant species and food items. Its presence is often noted in studies of essential oils and food aroma profiles. While its detection is frequently reported, quantitative data on the concentration of this compound in natural sources is notably scarce in the current scientific literature.

Data Presentation

The following table summarizes the plants and foods in which this compound has been detected. It is important to note that for the majority of these sources, the compound has been identified, but its concentration has not been quantified. This represents a significant data gap for researchers.

| Plant/Food Item | Scientific Name | Family | Reported Occurrence | Quantitative Data (if available) |

| Strawberry | Fragaria × ananassa | Rosaceae | Detected in fruit volatiles | Not Quantified |

| Sweet Orange | Citrus sinensis | Rutaceae | Detected in fruit[1][2] | Not Quantified |

| Black Radish | Raphanus sativus var. niger | Brassicaceae | Detected[1] | Not Quantified |

| Lentil | Lens culinaris | Fabaceae | Detected[1] | Not Quantified |

| Japanese Chestnut | Castanea crenata | Fagaceae | Detected[1] | Not Quantified |

| Savoy Cabbage | Brassica oleracea var. sabauda | Brassicaceae | Detected[1] | Not Quantified |

| Pepper | Capsicum baccatum | Solanaceae | Detected[2] | Not Quantified |

| Tea Leaf Willow | Salix phylicifolia | Salicaceae | Detected[2] | Not Quantified |

| Turmeric | Curcuma longa | Zingiberaceae | Detected[2] | Not Quantified |

| Soy Products | Glycine max | Fabaceae | Detected[2] | Not Quantified |

| Rue | Ruta graveolens | Rutaceae | Detected in essential oil | Not Quantified |

| Holigarna grahamii | - | Anacardiaceae | Detected in leaves | Not Quantified |

Biosynthesis of this compound in Plants: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established oxylipin pathway, which is responsible for the formation of C6 "green leaf volatiles" (aldehydes and alcohols), a plausible pathway for the formation of this C6 ketone can be proposed.[3][4][5] This pathway initiates from the peroxidation of polyunsaturated fatty acids.

The oxylipin pathway is a cascade of enzymatic reactions that begins with the oxygenation of fatty acids like linoleic acid and α-linolenic acid by lipoxygenase (LOX).[6] The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into shorter-chain aldehydes and other fragments.[5] While the direct enzymatic conversion to a ketone is less common than the formation of aldehydes and their subsequent reduction to alcohols, modifications of this pathway or the action of other enzymes on the intermediate products could lead to the formation of this compound.

The diagram below illustrates a proposed biosynthetic pathway for this compound, integrated within the broader context of the oxylipin pathway.

References

- 1. Showing Compound this compound (FDB013898) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035239) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. "Oxylipin Pathway in the Biosynthesis of Fresh Tomato Volatiles" by EMİN YILMAZ [journals.tubitak.gov.tr]

- 5. Frontiers | Understanding the role of oxylipins in Cannabis to enhance cannabinoid production [frontiersin.org]

- 6. Biosynthesis and analysis of plant oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 2497-21-4 physical and chemical properties

An In-Depth Technical Guide to 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS No. 119-47-1)

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), a compound of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is a synthetic antioxidant. Its primary function is to inhibit oxidation and is used in various industrial applications. The physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 119-47-1 |

| Molecular Formula | C23H32O2 |

| Molecular Weight | 340.50 g/mol |

| Appearance | White powder[1] |

| Odor | Slight phenol odor[1] |

| Melting Point | 123-127 °C[1][2][3][4] |

| Boiling Point | 428.6 ± 40.0 °C at 760 mmHg[2] |

| Density | 1.04-1.07 g/cm³[1][5] |

| Solubility | Soluble in oxygen and aromatic solvents.[5][6] Practically insoluble in water.[7] |

| Vapor Pressure | <1 hPa[7] |

| Flash Point | 185 °C[5][7] |

| Autoignition Temp. | 350 °C[7] |

| LogP | 6.25[5] |

Experimental Protocols

Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)

A common method for the synthesis of this compound involves the reaction of 2,6-di-tert-butyl-4-methylphenol with methylal in the presence of an acid catalyst.

Procedure:

-

220 g (1 g-mol) of 2,6-di-tert-butyl-4-methylphenol and 2.2 g of concentrated sulfuric acid are charged into a reactor.[8]

-

The mixture is heated to 120 °C.[8]

-

76 g (1.0 g-mol) of methylal is fed into the reactor over a period of 1 hour.[8]

-

The reaction mass is then processed to isolate the final product.[8]

-

Unreacted methylal and 2,6-di-tert-butyl-4-methylphenol can be recycled.[8]

This process yields 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) with high purity.[8]

Biological Activity and Signaling

While primarily used as an industrial antioxidant, some studies have investigated the biological effects of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). Research has explored its toxicological profile, including acute, subchronic, and chronic toxicity in rats. There is also evidence suggesting it may inhibit the sarcoplasmic and endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[2][3]

Hypothesized SERCA Pump Inhibition Pathway

The following diagram illustrates a simplified, hypothesized pathway of how 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) might interact with the SERCA pump, leading to downstream cellular effects.

Caption: Hypothesized pathway of SERCA pump inhibition.

Safety Information

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is classified with the GHS08 pictogram, indicating it may pose health hazards.[7] It is suspected of damaging fertility.[9][10] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound. It should be stored in a locked, well-ventilated area.[9][10]

References

- 1. chembk.com [chembk.com]

- 2. CAS#:119-47-1 | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | Chemsrc [chemsrc.com]

- 3. 2,2 -Methylenebis(6-tert-butyl-4-methylphenol) 2,2 -Methylenebis(6-tert-butyl-p-cresol) 119-47-1 [sigmaaldrich.com]

- 4. 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) | 119-47-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2 -Methylenebis(4-methyl-6-tert-butylphenol) for synthesis 119-47-1 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) CAS 119-47-1 | 818447 [merckmillipore.com]

An In-depth Technical Guide to the Isomers of 4-Hexen-3-one and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexen-3-one, an α,β-unsaturated ketone, exists as two geometric isomers: (E)-4-hexen-3-one and (Z)-4-hexen-3-one. These isomers are of interest in various fields, including flavor chemistry and drug development, due to their distinct chemical and biological properties. As a member of the α,β-unsaturated carbonyl class, this compound is a potential Michael acceptor, capable of interacting with biological nucleophiles and modulating cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the (E) and (Z) isomers of this compound, with a focus on experimental methodologies and data interpretation for research and development applications.

Introduction

This compound (C₆H₁₀O) is a carbonyl compound featuring a carbon-carbon double bond conjugated to a ketone. This structural motif is responsible for its characteristic chemical reactivity and biological activity. The presence of the double bond gives rise to geometric isomerism, resulting in the trans (E) and cis (Z) configurations, which can possess different physical, chemical, and sensory properties. In the context of drug development, the electrophilic nature of the β-carbon in the enone system makes this compound and its derivatives potential covalent modifiers of protein function, a mechanism of action for a number of therapeutic agents.

Isomers of this compound

The two geometric isomers of this compound are depicted below:

-

(E)-4-Hexen-3-one (trans) : The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-4-Hexen-3-one (cis) : The higher priority groups on each carbon of the double bond are on the same side.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound isomers is presented in Table 1.

| Property | (E)-4-Hexen-3-one | (Z)-4-Hexen-3-one |

| CAS Number | 2497-21-4[1] | 50396-96-8[2] |

| Molecular Formula | C₆H₁₀O[1] | C₆H₁₀O[2] |

| Molecular Weight | 98.14 g/mol [1] | 98.14 g/mol [2] |

| IUPAC Name | (E)-Hex-4-en-3-one[1] | (Z)-Hex-4-en-3-one[2] |

| Boiling Point | 135-137 °C | 138.5 °C at 760 mmHg |

| Density | 0.858 g/mL at 25 °C | 0.829 g/cm³ |

Synthesis and Separation of Isomers

The most common laboratory and industrial synthesis of this compound involves the catalytic dehydration of 4-hydroxy-3-hexanone.[3] The stereochemical outcome of this elimination reaction can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone

This protocol provides a general method for the synthesis of this compound. The ratio of (E) to (Z) isomers may vary depending on the specific catalyst and conditions used.

Materials:

-

4-Hydroxy-3-hexanone

-

Acidic catalyst (e.g., WO₃/ZrO₂-SiO₂, MoO₃/ZrO₂-SiO₂)[3]

-

High-boiling point solvent (e.g., toluene)

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Standard glassware for workup and distillation

Procedure:

-

A solution of 4-hydroxy-3-hexanone in a high-boiling point solvent is prepared in a round-bottom flask.

-

The acidic catalyst is added to the flask.

-

A Dean-Stark apparatus is fitted to the flask to remove water as it is formed during the reaction.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield a mixture of (E)- and (Z)-4-hexen-3-one.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar boiling points. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are effective techniques for their separation on an analytical scale. For preparative scale separation, fractional distillation under reduced pressure or column chromatography on silica gel, potentially impregnated with silver nitrate, may be employed. Silver nitrate interacts differently with the π-bonds of the cis and trans isomers, which can facilitate their separation.

Spectroscopic Characterization

The (E) and (Z) isomers of this compound can be distinguished by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most significant difference in the ¹H NMR spectra of the (E) and (Z) isomers is the coupling constant (J) between the vinylic protons. The trans isomer typically exhibits a larger coupling constant (around 15-18 Hz) compared to the cis isomer (around 9-12 Hz).

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the vicinity of the double bond will also differ between the two isomers due to steric effects.

| ¹H NMR Data | (E)-4-Hexen-3-one | (Z)-4-Hexen-3-one |

| Proton | Chemical Shift (ppm) | Chemical Shift (ppm) |

| H₄ (vinylic) | ~6.8 | ~6.2 |

| H₅ (vinylic) | ~6.1 | ~5.6 |

| Coupling Constant | ||

| J (H₄-H₅) | ~16 Hz | ~10 Hz |

| ¹³C NMR Data | (E)-4-Hexen-3-one | (Z)-4-Hexen-3-one |

| Carbon | Chemical Shift (ppm) | Chemical Shift (ppm) |

| C₃ (C=O) | ~200 | ~201 |

| C₄ | ~145 | ~143 |

| C₅ | ~131 | ~129 |

(Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is an approximation based on typical values for similar compounds.)

Infrared (IR) Spectroscopy

The key distinguishing feature in the IR spectra of (E) and (Z)-4-hexen-3-one is the position of the C-H out-of-plane bending vibration for the vinylic hydrogens.

| IR Absorption | (E)-4-Hexen-3-one | (Z)-4-Hexen-3-one |

| C=O Stretch | ~1670-1690 cm⁻¹ | ~1670-1690 cm⁻¹ |

| C=C Stretch | ~1630-1640 cm⁻¹ | ~1630-1640 cm⁻¹ |

| =C-H Stretch | ~3010-3040 cm⁻¹ | ~3010-3040 cm⁻¹ |

| =C-H Bend (out-of-plane) | ~960-980 cm⁻¹ (strong) | ~675-730 cm⁻¹ (strong) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation patterns are likely to be similar, with prominent fragments arising from α-cleavage around the carbonyl group and McLafferty rearrangement.

| Mass Spectrometry Data | (E)- and (Z)-4-Hexen-3-one |

| m/z | Proposed Fragment |

| 98 | [M]⁺ |

| 69 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 57 | [C₂H₅CO]⁺ |

| 41 | [C₃H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Biological Relevance and Drug Development

As an α,β-unsaturated ketone, this compound is a Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon. This reactivity is the basis for its potential biological activity and relevance in drug development.

Michael Addition with Biological Nucleophiles

Cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (GSH), can react with this compound via a Michael addition. This covalent modification can alter the structure and function of proteins, leading to various cellular effects.

Caption: Michael addition of a nucleophile to this compound.

Interaction with Signaling Pathways

The ability of α,β-unsaturated carbonyl compounds to react with cysteine residues is known to modulate key signaling pathways involved in cellular stress response and inflammation.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles, such as α,β-unsaturated ketones, can react with cysteine sensors on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Caption: Proposed interaction of this compound with the Keap1-Nrf2 pathway.

The NF-κB pathway is a central regulator of inflammation. The activation of NF-κB is controlled by its inhibitor, IκB. Certain α,β-unsaturated carbonyl compounds have been shown to inhibit NF-κB activation by modifying key cysteine residues in proteins of this pathway, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκB.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflows

A logical workflow for the study of this compound isomers is outlined below.

References

Olfactory Properties of 4-Hexen-3-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexen-3-one (CAS: 2497-21-4) is an alpha,beta-unsaturated ketone that serves as a significant component in the flavor and fragrance industries.[1][2] Its distinct olfactory profile contributes to the sensory experience of various foods and commercial products. Found naturally in cooked meats like chicken, beef, and pork, as well as in certain fruits and essential oils, this compound's reactivity and sensory characteristics make it a subject of interest for chemists and sensory scientists.[1]

This technical guide provides a comprehensive overview of the olfactory properties of this compound and the broader class of unsaturated ketones. It details the sensory profile, discusses structure-activity relationships that inform the properties of its derivatives, outlines the experimental protocols used for olfactory analysis, and describes the underlying biochemical signaling pathways of odor perception. This document is intended to serve as a resource for researchers and professionals in drug development and sensory science who are engaged in the study of volatile organic compounds and their interaction with the olfactory system.

Olfactory and Physicochemical Profile of this compound

This compound is a colorless to pale yellow liquid known for its potent and complex aroma.[1][3] While a specific odor detection threshold is not consistently reported in scientific literature, its sensory characteristics have been described across various studies. The compound is recognized by FEMA (Flavor and Extract Manufacturers Association) under number 3352 and by JECFA (The Joint FAO/WHO Expert Committee on Food Additives) as number 1125.[4]

The olfactory profile is multifaceted, with descriptors ranging from fruity and green to pungent and metallic.[1][5] This complexity makes it a versatile ingredient in flavor and fragrance formulations. Its taste at a concentration of 20 ppm is described as ethereal and whiskey-like with metallic and fruity, tropical nuances. Normal use levels in finished consumer food and beverage products are typically in the range of 0.01 to 1 ppm.[6]

Table 1: Physicochemical and Olfactory Properties of this compound

| Property | Value / Description | Reference(s) |

| IUPAC Name | (4E)-hex-4-en-3-one | [4] |

| CAS Number | 2497-21-4 | [5] |

| Molecular Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 135-137 °C | |

| Density | 0.858 g/mL at 25 °C | |

| Odor Description | Pungent, acrid, metallic, ethereal, fruity, green, spicy, tropical | [1][4][5] |

| Odor Profile (at 1.0%) | Pungent, horseradish, and mustard with an ethereal nuance | [1] |

| Flavor Profile (at 20 ppm) | Ethereal, whiskey-like, metallic, fruity with tropical nuances | [6] |

| Odor Threshold | No data available in cited literature | [3] |

| Typical Use Levels | 0.01 - 1 ppm in finished products | [6] |

Structure-Odor Activity Relationships of Aliphatic Ketones

While specific olfactory data for derivatives of this compound are scarce, extensive research on related aliphatic and unsaturated ketones provides valuable structure-activity relationships (SAR) that can help predict the sensory properties of its derivatives. The odor character and potency of a ketone are significantly influenced by its molecular structure, including carbon chain length, the position of the carbonyl group, and the presence of double bonds.

Key Structural Influences on Odor:

-

Carbon Chain Length: For homologous series of aliphatic ketones, such as 2-ketones, olfactory sensitivity does not change linearly with chain length. Instead, it often follows a U-shaped function, where sensitivity is highest (i.e., the detection threshold is lowest) for mid-length chains (around C7-C9) and decreases for both shorter and longer chains.[6][7]

-

Carbonyl Group Position: The location of the C=O group along the carbon backbone is a critical determinant of odor quality. Even small shifts in its position can lead to significant changes in the perceived scent.[6][7]

-

Unsaturation: The presence and position of a carbon-carbon double bond, as seen in this compound, introduces rigidity and alters the molecule's shape and electronic properties. This often imparts characteristic "green" or "fruity" notes.

-

Substitution: Adding substituent groups, such as methyl or phenyl groups, can drastically alter the odor profile, often increasing complexity and introducing new sensory characteristics like fruity-floral notes.

Table 2: General Structure-Activity Relationships for Aliphatic Ketones

| Structural Feature | Impact on Olfactory Properties | Reference(s) |

| Carbon Chain Length | U-shaped relationship with detection threshold; lowest thresholds typically for C7-C9 ketones. | [6][7] |

| Position of Carbonyl Group | Significantly alters odor character and potency. | [6][7] |

| Presence of C=C Double Bond | Often introduces "green," "fruity," or sharp notes. | [2] |

| Branching/Substitution | Can increase odor complexity, leading to fruity-floral or other novel characteristics. |

These principles are fundamental in the rational design of new flavor and fragrance ingredients, allowing chemists to synthesize novel derivatives with targeted olfactory profiles.

Experimental Protocols for Olfactory Analysis

The characterization of an odorant's properties relies on a suite of sensory and analytical techniques. These protocols are essential for determining odor thresholds, describing sensory attributes, and identifying the active components in complex mixtures.

Dynamic Olfactometry

This is the standardized method for determining an odor detection threshold. It uses a panel of trained and screened human assessors and a specialized dilution instrument called an olfactometer.

Methodology:

-

Panel Selection: Assessors are screened for their olfactory sensitivity using a reference standard, typically n-butanol, to ensure they meet established repeatability and accuracy criteria.

-

Sample Preparation: The odorant is prepared in a suitable solvent or as a gaseous sample.

-

Dilution Series: The olfactometer presents a series of dilutions of the odorous sample with odor-free air to the panelists.

-

Forced-Choice Presentation: In each trial, a panelist is presented with multiple ports (typically three), one containing the diluted odorant and the others containing blank (odor-free) air. The panelist must identify the port containing the odor.

-

Threshold Determination: The concentration at which 50% of the panel can correctly detect the odor is defined as the odor threshold. This is typically calculated as the geometric mean of the dilution factors at which individuals first correctly identify the odorant.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. It is used to identify which specific chemical compounds in a mixture are responsible for its aroma.

Methodology:

-

Sample Injection: A volatile sample is injected into the gas chromatograph.

-

Chromatographic Separation: The compounds within the sample are separated based on their boiling points and chemical properties as they pass through a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a conventional chemical detector (like a mass spectrometer, MS), while the other is directed to a heated sniffing port.

-

Olfactory Detection: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

-

Data Correlation: The data from the chemical detector (e.g., mass spectra for identification) is correlated with the sensory data from the olfactometry port to identify the specific compounds responsible for each perceived aroma.

Biochemical Mechanisms of Olfactory Signal Transduction

The perception of odorants like this compound begins with a complex signal transduction cascade within olfactory sensory neurons (OSNs) located in the nasal epithelium. This process converts a chemical signal into an electrical signal that is transmitted to the brain.

The primary pathway is a G-protein-coupled receptor (GPCR) mediated process:

-

Odorant Binding: A volatile odorant molecule binds to a specific Olfactory Receptor (OR) protein, which is a type of GPCR, embedded in the cilia membrane of an OSN.

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a specialized G-protein, Gα-olf.

-

Adenylyl Cyclase Activation: The activated Gα-olf subunit dissociates and binds to and activates the enzyme adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a second messenger. The intracellular concentration of cAMP rapidly increases.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.

-

Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the cell, leading to depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse), which travels along the neuron's axon to the olfactory bulb in the brain.

Interestingly, research on ketones and other structurally similar odorants has revealed that a single olfactory receptor may be capable of activating multiple, distinct signaling pathways (e.g., the cAMP pathway vs. the phospholipase C/diacylglycerol pathway).[4] This suggests a sophisticated layer of information processing at the receptor level, where different ligands can induce different receptor conformations, leading to varied intracellular responses and potentially contributing to the nuanced perception of different odors.

Conclusion

This compound is a volatile compound with a complex and potent olfactory profile that is valuable in the flavor and fragrance industry. While its specific odor threshold remains to be definitively established in the literature, its sensory character is well-documented. For its derivatives, predictive insights can be gleaned from the established structure-activity relationships of aliphatic and unsaturated ketones, where factors like chain length, functionality, and saturation play critical roles in determining odor quality and potency.

Understanding the methodologies of sensory analysis, such as dynamic olfactometry and GC-O, is crucial for the precise characterization of such compounds. Furthermore, a grasp of the underlying biochemical signal transduction pathways provides a mechanistic basis for how these molecules are perceived. For researchers in sensory science and drug development, these principles are vital for designing novel compounds with specific olfactory properties and for understanding the interactions between volatile ligands and the human olfactory system.

References

- 1. This compound CAS#: 2497-21-4 [m.chemicalbook.com]

- 2. archivemarketresearch.com [archivemarketresearch.com]

- 3. synerzine.com [synerzine.com]

- 4. This compound | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [flavscents.com]

- 6. This compound, 2497-21-4 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB013898) - FooDB [foodb.ca]

Solubility Profile of 4-Hexen-3-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hexen-3-one, a key intermediate and flavoring agent. Understanding its behavior in various solvents is critical for its application in chemical synthesis, formulation development, and quality control processes. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, this is often described in terms of miscibility—the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a central concept, where substances with similar polarities tend to be soluble in one another. This compound, an enone with a six-carbon chain, possesses moderate polarity due to its ketone functional group, influencing its solubility profile.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature, a compilation of qualitative descriptions and estimated values provides a strong basis for solvent selection. The following table summarizes the available information.

| Solvent | Solvent Type | Solubility/Miscibility | Quantitative Data (at 25 °C) | Citation |

| Water | Protic, Polar | Slightly Soluble / Insoluble | ~8974 mg/L (estimated) | [1] |

| Alcohol (general) | Protic, Polar | Soluble | Not Available | [1] |

| Ethanol | Protic, Polar | Miscible | Not Available | |

| Oil (general) | Nonpolar | Soluble | Not Available | [2] |

| Other Organic Solvents | Various | Generally Soluble | Not Available | [3] |

Note: "Soluble" and "Miscible" are often used interchangeably for liquids. Miscibility implies solubility in all proportions.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Polarity: The ketone group in this compound allows for dipole-dipole interactions. Polar solvents like alcohols can engage in these interactions, leading to good solubility.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. This contributes to its solubility in protic solvents like ethanol and its slight solubility in water.

-

Van der Waals Forces: The hydrocarbon backbone of the molecule interacts via London dispersion forces, which are the primary mechanism for its solubility in nonpolar solvents like oils.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask technique. This method involves equilibrating a surplus of the solute in a given solvent at a constant temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation: A stock solution of this compound in the chosen solvent is prepared to create a calibration curve for the analytical instrument.

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is placed in the temperature-controlled shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After agitation, the suspension is allowed to stand at the same constant temperature to allow undissolved solute to settle. Centrifugation may be used to facilitate this separation.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: The filtered saturated solution is accurately diluted with the solvent to fall within the range of the calibration curve.

-

Quantification: The concentration of this compound in the diluted sample is determined using the pre-calibrated GC-FID or HPLC-UV method.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in units such as g/L, mg/mL, or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Framework for Solvent Selection

The choice of an appropriate solvent for this compound depends on the specific application, such as a reaction medium, a cleaning agent, or a formulation base. The following diagram outlines a logical approach to solvent selection based on desired properties.

Caption: Decision-making framework for selecting an appropriate solvent.

Conclusion

This compound demonstrates good solubility in common organic solvents, particularly alcohols and oils, and limited solubility in water. This profile is consistent with its molecular structure, which features both polar and nonpolar characteristics. For precise quantitative data in a specific solvent system, the isothermal shake-flask method provides a robust experimental approach. The selection of an optimal solvent should be guided by a systematic evaluation of the application's requirements against the physicochemical properties of potential candidates.

References

Methodological & Application

Application Notes and Protocols for Diels-Alder Reactions Involving 4-Hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Diels-Alder reactions involving 4-hexen-3-one, a versatile building block in organic synthesis. The protocols outlined below cover organocatalytic, Lewis acid-catalyzed, and thermal reaction conditions, offering a range of methodologies to access diverse cyclohexene derivatives. These products are of significant interest in medicinal chemistry and drug development as they serve as scaffolds for complex molecular architectures.

Organocatalytic Enantioselective Diels-Alder Reaction

The use of chiral amine catalysts allows for the highly enantioselective [4+2] cycloaddition of this compound with various dienes. This method is particularly valuable for the synthesis of optically active cyclohexenyl ketones, which are important chiral building blocks in the synthesis of natural products and pharmaceuticals.[1]

Experimental Protocol: Organocatalytic Reaction

This protocol is adapted from the work of Northrup and MacMillan.[1]

Materials:

-

This compound

-

Diene (e.g., cyclopentadiene, 1,3-cyclohexadiene, isoprene)

-

Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

-

Trifluoroacetic acid (TFA)

-

Solvent (e.g., CH2Cl2/i-PrOH mixture)

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a solution of the chiral imidazolidinone catalyst (20 mol%) in the chosen solvent at the desired temperature (typically -55 °C to room temperature), add trifluoroacetic acid (20 mol%).

-

Add this compound (1.0 equivalent) to the catalyst solution and stir for 5-10 minutes.

-

Add the diene (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at the specified temperature for the time indicated in the data table below, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

-

Determine the endo:exo ratio and enantiomeric excess (% ee) by chiral HPLC or GC analysis.

Quantitative Data: Organocatalytic Diels-Alder Reactions of this compound[1]

| Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | % ee (endo) |

| Cyclopentadiene | 20 | CH2Cl2/i-PrOH | -55 | 21 | 86 | 21:1 | 92 |

| 1,3-Cyclohexadiene | 20 | CH2Cl2/i-PrOH | -40 | 24 | 82 | >100:1 | 91 |

| Isoprene | 20 | CH2Cl2/i-PrOH | -20 | 48 | 79 | >100:1 | 85 |

| 2,3-Dimethyl-1,3-butadiene | 20 | CH2Cl2/i-PrOH | -10 | 72 | 88 | >100:1 | 90 |

| 1-Methoxy-1,3-butadiene | 20 | CH2Cl2/i-PrOH | -20 | 48 | 85 | >100:1 | 93 |

Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acids are commonly employed to accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This approach can lead to increased reaction rates and improved selectivity. While specific protocols for this compound are not abundant in the literature, the following is an adapted general procedure based on reactions with structurally similar α,β-unsaturated ketones.

Experimental Protocol: Lewis Acid-Catalyzed Reaction (Adapted)

Materials:

-

This compound

-

Diene (e.g., cyclopentadiene)

-

Lewis acid (e.g., AlCl3, BF3·OEt2, SnCl4)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Silica gel for chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Slowly add the Lewis acid (0.1 - 1.0 equivalent) to the solution and stir for 15-30 minutes.

-

Add the diene (1.2 - 2.0 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

Based on general principles of Lewis acid catalysis in Diels-Alder reactions, the following outcomes can be anticipated. Specific yields and selectivities will depend on the choice of Lewis acid, solvent, and reaction temperature.

| Lewis Acid | Expected Rate Enhancement | Expected Selectivity |

| AlCl3 | High | High endo-selectivity |

| BF3·OEt2 | Moderate to High | Good endo-selectivity |

| SnCl4 | High | High endo-selectivity |

| ZnCl2 | Moderate | Moderate endo-selectivity |

Thermal Uncatalyzed Diels-Alder Reaction

In the absence of a catalyst, Diels-Alder reactions often require elevated temperatures to proceed at a reasonable rate. This method is simpler as it avoids the use of catalysts but may offer lower selectivity and require more forcing conditions.

Experimental Protocol: Thermal Uncatalyzed Reaction (Adapted)

Materials:

-

This compound

-

Diene (e.g., cyclopentadiene)

-

High-boiling point solvent (e.g., toluene, xylene) or neat conditions

-

Sealed reaction vessel (if using volatile reactants)

-

Silica gel for chromatography

Procedure:

-

Combine this compound (1.0 equivalent) and the diene (1.5 - 3.0 equivalents) in a suitable reaction vessel. A high-boiling point solvent may be used, or the reaction can be run neat.

-

If using a volatile diene like cyclopentadiene, the reactants should be placed in a sealed tube.

-

Heat the reaction mixture to the desired temperature (typically 80-180 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

Thermal Diels-Alder reactions are expected to be slower than their catalyzed counterparts. The endo:exo selectivity is often lower at higher temperatures as the thermodynamically more stable exo product can be favored.

| Temperature Range (°C) | Expected Reaction Time | Expected Selectivity |

| 80 - 120 | Hours to Days | Moderate endo-selectivity |

| 120 - 180 | Hours | Lower endo-selectivity, potential for retro-Diels-Alder |

Application in Drug Development: Synthesis of Steroid Scaffolds

The Diels-Alder reaction is a cornerstone in the synthesis of complex polycyclic molecules, including the core structures of steroids. The cyclohexene ring formed in the reaction serves as a key building block for the A, B, or C rings of the steroid nucleus. This compound, as a dienophile, can be utilized to construct these foundational carbocyclic frameworks, which can then be further elaborated to access a wide variety of biologically active steroid derivatives. The strategic application of the Diels-Alder reaction significantly shortens synthetic routes to these important pharmaceutical compounds.

Caption: Logical workflow for the synthesis of steroid scaffolds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for performing and analyzing a Diels-Alder reaction with this compound.

Caption: General experimental workflow for Diels-Alder reactions.

References

Application Notes and Protocols: 4-Hexen-3-one in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hexen-3-one as a versatile building block in the synthesis of pharmaceutical intermediates. Due to its α,β-unsaturated ketone functional group, this compound is amenable to a variety of important carbon-carbon bond-forming reactions, making it a valuable precursor for complex molecular architectures found in medicinal chemistry.

Introduction

This compound (CAS 2497-21-4) is a key organic intermediate whose reactivity is dominated by its conjugated enone system. This functionality allows for both 1,2- and 1,4-additions, making it a prime candidate for reactions such as the Michael addition and the Diels-Alder reaction.[1] The purity of this compound is critical in pharmaceutical synthesis, with a purity of ≥99% being a benchmark for predictable and successful outcomes in multi-step drug synthesis pathways.[2] While specific, publicly documented examples of this compound in the synthesis of named pharmaceutical intermediates are limited, its structural similarity to other reactive α,β-unsaturated ketones, such as methyl vinyl ketone and ethyl vinyl ketone, allows for its application in analogous synthetic strategies.

One of the most powerful and well-documented applications of α,β-unsaturated ketones in pharmaceutical intermediate synthesis is the Robinson annulation. This reaction sequence, which involves a Michael addition followed by an intramolecular aldol condensation, is a cornerstone in the synthesis of six-membered rings and has been extensively used in the total synthesis of steroids and other therapeutically relevant natural products.[1]

This document provides a detailed protocol for a reaction analogous to what could be performed with this compound: the synthesis of the Wieland-Miescher ketone, a critical intermediate in the synthesis of numerous steroids.[3] This example serves to illustrate the synthetic potential of this compound in constructing complex cyclic systems relevant to drug discovery and development.

Key Reactions and Mechanisms

The reactivity of this compound is centered around its enone functionality, which provides two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for a range of synthetic transformations.

-

Michael Addition: Nucleophiles preferentially attack the β-carbon of the conjugated system in a 1,4-conjugate addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

-

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene to form a six-membered ring, a common scaffold in many pharmaceutical agents.[4]

-

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an aldol condensation. An enolate nucleophile adds to an α,β-unsaturated ketone, and the resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation to form a cyclohexenone ring system.[1][5]

Representative Application: Synthesis of a Steroid Precursor (Wieland-Miescher Ketone)

The following protocol details the synthesis of the Wieland-Miescher ketone via a Robinson annulation. This serves as a practical example of how an α,β-unsaturated ketone, analogous to this compound, is used to create a key pharmaceutical intermediate. The Wieland-Miescher ketone is a foundational building block for the synthesis of a wide array of steroids with diverse biological activities.[3][6]

Quantitative Data for the Synthesis of Wieland-Miescher Ketone

| Parameter | Value | Reference |

| Starting Materials | 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone | [6] |

| Catalyst | L-proline (for enantioselective synthesis) | [3] |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | [3] |

| Reaction Temperature | Room Temperature to 60 °C | [3] |

| Reaction Time | 24 - 48 hours | [3] |

| Yield | 70-80% (racemic), up to 93% (enantioselective) | [3] |

| Enantiomeric Excess (ee) | >99% (with L-proline catalyst) | [3] |

Experimental Protocol: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone

This protocol is adapted from the proline-catalyzed enantioselective Robinson annulation.

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

L-proline (catalyst)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a 250 mL round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1 equivalent) and L-proline (0.1 equivalents).

-

Add anhydrous dimethylformamide (DMF) to dissolve the reactants.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-Wieland-Miescher ketone.

Visualization of Synthetic Pathway

The following diagram illustrates the Robinson annulation pathway for the synthesis of the Wieland-Miescher ketone.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 4. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robinson Annulation [organic-chemistry.org]

- 6. Wieland-Miescher_ketone [chemeurope.com]

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 4-Hexen-3-one

Introduction

The selective hydrogenation of α,β-unsaturated ketones is a pivotal transformation in organic synthesis, enabling the production of saturated ketones which are valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries. 4-Hexen-3-one, an α,β-unsaturated ketone, can be selectively reduced at its carbon-carbon double bond to yield 3-hexanone, while preserving the carbonyl functional group. This application note provides detailed protocols for the selective hydrogenation of this compound using both heterogeneous and homogeneous catalytic systems. The primary challenge in this reaction is to achieve high chemoselectivity for the C=C bond reduction over the C=O bond reduction.

Reaction Pathway

The selective hydrogenation of this compound to 3-hexanone involves the addition of two hydrogen atoms across the carbon-carbon double bond.

Application Notes and Protocols: 4-Hexen-3-one as a Versatile Precursor for Flavor and Fragrance Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (E)-4-hexen-3-one as a starting material for the synthesis of various valuable flavor and fragrance compounds. This document includes detailed experimental protocols for key chemical transformations, quantitative data, and visualizations of the synthetic pathways.

Introduction

(E)-4-Hexen-3-one is an α,β-unsaturated ketone that possesses a characteristic fruity and green aroma.[1][2] It is found naturally in various fruits, such as strawberries, and is a key building block in the synthesis of a wide array of flavor and fragrance ingredients.[3][4] Its conjugated enone functionality allows for a variety of chemical modifications, including conjugate additions and selective reductions, making it a versatile precursor for generating compounds with diverse olfactory properties.[5][6] This document outlines protocols for the transformation of 4-hexen-3-one into derivatives with potential applications in the food, fragrance, and pharmaceutical industries.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity, green, pungent, ethereal | [2][8] |

| Boiling Point | 137 °C | [9] |